molecular formula C9H7F3O3 B12626567 Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate CAS No. 918307-40-1

Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B12626567
CAS No.: 918307-40-1
M. Wt: 220.14 g/mol
InChI Key: APHUTAJEEMXUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate is an organic compound that features a furan ring, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of furan-2-carbaldehyde with trifluoromethyl ketone in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Methyl 3-(furan-2-yl)-2-(trifluoromethyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(furan-2-yl)prop-2-enoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 3-(thiophen-2-yl)-2-(trifluoromethyl)prop-2-enoate: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and biological activity.

Uniqueness

Methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the furan ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

918307-40-1

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

methyl 3-(furan-2-yl)-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)7(9(10,11)12)5-6-3-2-4-15-6/h2-5H,1H3

InChI Key

APHUTAJEEMXUSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CO1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.